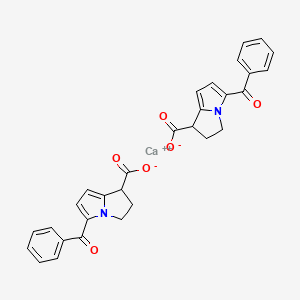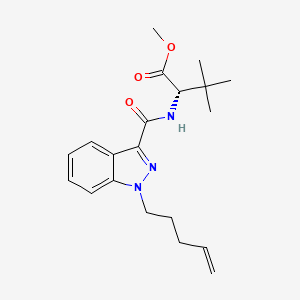
Thiocoraline
説明
Thiocoraline is a microbial natural product of the depsipeptide class . It was isolated from the mycelium cake of a marine actinomycete strain L-13-ACM2-092 . In vitro, this compound causes an arrest in the G1 phase of the cell cycle and decreases the rate of S phase progression towards G2/M phase . It is likely to be a DNA replication inhibitor .
Synthesis Analysis
This compound is produced on a nonribosomal peptide synthetase (NRPS) assembly line . The biosynthesis pathway of this compound has been deciphered and its expression has been observed in two Streptomyces species .
Molecular Structure Analysis
The molecular formula of this compound is C48H56N10O12S6 . The structure of this compound was elucidated to be a novel cyclic thiodepsipeptide based on spectroscopic methods .
Chemical Reactions Analysis
This compound has been found to induce profound perturbations of the cell cycle . On both LoVo and SW620 human colon cancer cell lines, this compound caused an arrest in the G1 phase of the cell cycle and a decrease in the rate of S phase progression towards G2/M phases . The cell cycle effects observed after exposure to this compound appear related to the inhibition of DNA replication .
Physical And Chemical Properties Analysis
This compound is soluble in ethyl acetate, chloroform, dichloromethane, and dimethyl sulfoxide, slightly soluble in methanol, and insoluble in water . The molecular formula of this compound was established as C48H56N10O12S6 from the HRFAB-MS .
科学的研究の応用
Biosynthesis Pathway and Expression
Deciphering Biosynthesis : Research led by Lombó et al. (2006) focused on the biosynthesis pathway of thiocoraline, identifying a gene cluster responsible for its production in marine actinomycetes. This pathway's understanding has implications for synthetic biology and biotechnological applications, allowing for the production of this compound in heterologous hosts like Streptomyces species Lombó et al., 2006.
Enzyme Involvement in Biosynthesis : The characterization of TioF, a tryptophan 2,3-dioxygenase involved in the formation of 3-hydroxyquinaldic acid, a critical moiety in this compound, highlights the complex enzymatic processes involved in its biosynthesis. This understanding is crucial for exploring synthetic biology approaches to produce this compound and its analogs Sheoran et al., 2008.
Synthetic Approaches and Chemical Modifications
- Synthetic Strategies for Analogs : Bayó-Puxan et al. (2006) reported on solid-phase strategies for synthesizing azathis compound and its analogs, aiming to improve pharmacokinetic properties. These methodologies are vital for developing this compound-based therapies with enhanced solubility and stability Bayó-Puxan et al., 2006.
Mechanistic Insights and Molecular Interactions
DNA Binding and Antitumor Activity : The study of this compound's interaction with DNA, as investigated by Negri et al. (2007), provides insights into its mechanism of action as a bisintercalator. Understanding these interactions is crucial for the development of targeted cancer therapies Negri et al., 2007.
Molecular Architecture and Binding : The elucidation of TioX's structure, as discussed by Biswas et al. (2010), contributes to understanding this compound's molecular interactions and resistance mechanisms. This knowledge can guide the design of novel anticancer agents and resistance-overcoming strategies Biswas et al., 2010.
作用機序
Target of Action
Thiocoraline, a natural marine compound, primarily targets the cell cycle . It has been found to induce profound perturbations of the cell cycle in human colon cancer cell lines . The primary target of this compound is DNA polymerase , an enzyme that plays a crucial role in DNA replication .
Mode of Action
This compound interacts with its target, DNA polymerase, by inhibiting its activity . This inhibition results in a decrease in the rate of DNA replication . Specifically, this compound causes an arrest in the G1 phase of the cell cycle and a decrease in the rate of S phase progression towards G2/M phases .
Biochemical Pathways
This compound affects the cell cycle progression pathway . By inhibiting DNA polymerase, this compound disrupts the normal progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. A sensitive bioanalytical assay for this compound in plasma has been developed, based on reversed-phase liquid chromatography and fluorescence detection . This method has been validated in the 1-100 ng/ml range, and plasma samples can be stored for at least 4 months at -80 degrees C
Result of Action
The result of this compound’s action is a significant disruption of the cell cycle, leading to cell death . By inhibiting DNA polymerase and thus DNA replication, this compound prevents cells from properly progressing through the cell cycle . This is particularly effective against cancer cells, which rely on rapid cell division for their growth and survival .
Action Environment
This compound is a microbial natural product of the depsipeptide class, isolated from the marine actinomycete strain L-13-ACM2-092 . The marine environment from which this compound is derived may play a role in its stability and efficacy.
将来の方向性
Thiocoraline has shown antineoplastic activity against human cancer cells, such as leukemia, non-small cell lung cancer, colon, melanoma, breast, neuroendocrine cancer at nanomolar concentrations in vitro . Furthermore, this compound demonstrated a strong cytotoxic effect on human carcinoma xenografts in vivo . As a DNA-binding drug, this compound binds to DNA through the insertion of two planar chromophores between the bases, resulting in unwinding of duplex DNA . This suggests that this compound could have potential future applications in cancer therapy .
生化学分析
Biochemical Properties
Thiocoraline plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with DNA polymerase, where it inhibits DNA elongation, thereby disrupting DNA replication . This compound also binds to duplex DNA through its 3-hydroxyquinaldic acid chromophores, which further contributes to its inhibitory effects on protein synthesis .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It induces cell cycle arrest in the G1 phase and decreases the rate of S phase progression towards the G2/M phases . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA replication and protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with duplex DNA, which inhibits DNA polymerase activity and protein synthesis . This compound does not inhibit DNA-topoisomerase II enzymes nor induce DNA breakage, indicating its specific action on DNA polymerase . This inhibition leads to cell cycle arrest and reduced clonogenicity in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its inhibitory effects on DNA polymerase and protein synthesis over extended periods . Long-term exposure to this compound results in sustained cell cycle arrest and decreased cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-tumor activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DNA polymerase and protein synthesis machinery . It affects metabolic flux by inhibiting DNA replication and protein synthesis, leading to altered metabolite levels and disrupted cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to duplex DNA and interactions with cellular transport mechanisms .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on DNA polymerase and protein synthesis . Post-translational modifications and targeting signals direct this compound to specific compartments within the cell, ensuring its effective action on cellular processes .
特性
| { "Design of the Synthesis Pathway": "Thiocoraline can be synthesized using a convergent approach, where two fragments are synthesized separately and then combined to form the final product. The two fragments are the thiazole-containing fragment and the peptide fragment. The thiazole-containing fragment can be synthesized using a modified version of the Hantzsch thiazole synthesis, while the peptide fragment can be synthesized using solid-phase peptide synthesis.", "Starting Materials": [ "2-aminothiophenol", "2-bromoacetic acid", "ethyl cyanoacetate", "methyl 2-bromoacetate", "Fmoc-protected amino acids", "Rink amide resin", "HBTU", "N,N-diisopropylethylamine", "trifluoroacetic acid", "triisopropylsilane", "dichloromethane", "dimethylformamide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of thiazole-containing fragment:", "1. React 2-aminothiophenol with 2-bromoacetic acid in the presence of potassium carbonate and DMF to form 2-(2-carboxyethyl)thiophene.", "2. React 2-(2-carboxyethyl)thiophene with ethyl cyanoacetate and ammonium acetate in the presence of acetic acid and ethanol to form 2-(2-carboxyethyl)thiazole.", "3. React 2-(2-carboxyethyl)thiazole with methyl 2-bromoacetate in the presence of potassium carbonate and DMF to form 2-(2-carboxyethyl)-4-methylthiazole.", "4. Protect the carboxylic acid group of 2-(2-carboxyethyl)-4-methylthiazole with a TBDMS group using TBDMS chloride and DIPEA in the presence of DMF.", "Synthesis of peptide fragment:", "5. Load Fmoc-protected amino acids onto Rink amide resin using HBTU and DIPEA in DMF.", "6. Remove Fmoc protection using 20% piperidine in DMF.", "7. Repeat steps 5-6 to elongate the peptide chain.", "8. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.", "9. React the N-terminal amine of the peptide with the thiazole-containing fragment in the presence of HBTU and DIPEA in DMF to form the final product, Thiocoraline.", "10. Cleave the final product from the resin using trifluoroacetic acid, triisopropylsilane, and water.", "11. Purify the final product using HPLC and characterize using NMR and mass spectrometry." ] } | |
CAS番号 |
173046-02-1 |
分子式 |
C48H56N10O12S6 |
分子量 |
1157.4 g/mol |
IUPAC名 |
3-hydroxy-N-[(1S,7R,11R,14S,20R,24R)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m0/s1 |
InChIキー |
UPGGKUQISSWRJJ-XLTUSUNSSA-N |
異性体SMILES |
CN1[C@@H]2CSSC[C@H](C(=O)N([C@@H](C(=O)SC[C@@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@H](CSC(=O)[C@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |
SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |
正規SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |
同義語 |
thiocoraline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)



![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)